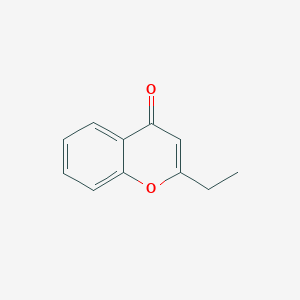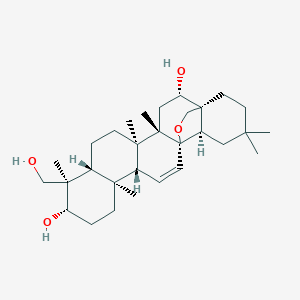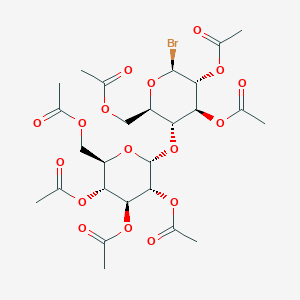
Terbuprol
Übersicht
Beschreibung
Terbuprol is a chemical compound that is widely used in scientific research. It is a selective beta-3 adrenergic receptor agonist that has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Treatment of Hyperkalemia : Terbutaline, similar to isoproterenol, has a hypokalemic effect on rabbits made hyperkalemic by nephrectomy. It lowers serum potassium values and has a longer duration of effect with less influence on the cardiovascular system compared to isoproterenol (Olsson, Persson, & Schoeder, 1978).
Treatment of Status Asthmaticus : Terbutaline significantly decreases respiratory rate and arterial blood pressure in children with status asthmaticus, showing clinical improvement in the majority of cases with minimal cardiovascular effects (Pang, Rodriguez-Martinez, Davis, & Mellins, 1977).
Impact on Fetal Heart Block : Terbutaline is used to treat fetal bradycardia due to complete heart block. Its effects differ based on the cause of the heart block, either isoimmune or associated with left atrial isomerism. Terbutaline increases heart rate but does not restore normal atrioventricular correlation (Cuneo et al., 2007).
Role in Experimental Allergic Encephalomyelitis : Terbutaline treatment in rats suppresses experimental allergic encephalomyelitis, decreases the number of IFNγ-producing splenic cells, and reduces the number of β-adrenergic receptors on splenic lymphocytes (Muthyala et al., 1995).
Doping Control : Terbutaline is monitored in sports for doping control. Its mono-sulfoconjugated phase-II metabolite has been synthesized and characterized for better detection in urine samples (Orlovius et al., 2009).
Effect on Peripheral Noradrenergic Projections : Terbutaline impairs the development of peripheral noradrenergic projections in developing rats, potentially affecting the development of the autonomic nervous system and having implications for autism spectrum disorders (Slotkin & Seidler, 2013).
Cardiac Automaticity and Contractility : Terbutaline has a less potent effect than isoproterenol on cardiac contractility and automaticity, aligning with clinical observations of its less toxic effects on cardiac rhythm and contraction in asthma treatment (Danilo & Rosen, 1982).
Effect on Power Output and Glycolysis During Sprinting : Terbutaline increases power output and rates of glycogenolysis and glycolysis in skeletal muscles during maximal sprint cycling, potentially enhancing athletic performance (Kalsen et al., 2016).
Eigenschaften
IUPAC Name |
1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-8(2,3)11-6-7(9)5-10-4/h7,9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCPBJDUXBCOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864349 | |
| Record name | 1-tert-Butoxy-3-methoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terbuprol | |
CAS RN |
13021-53-9 | |
| Record name | Terbuprol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-tert-Butoxy-3-methoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERBUPROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NEB4EP7TP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















